molecular formula C25H23ClN6O B2874795 1-benzyl-4-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine CAS No. 1207058-02-3

1-benzyl-4-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine

Cat. No.: B2874795
CAS No.: 1207058-02-3
M. Wt: 458.95
InChI Key: CSRKQBPPPLNDQZ-UHFFFAOYSA-N
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Description

1-benzyl-4-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine is a useful research compound. Its molecular formula is C25H23ClN6O and its molecular weight is 458.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

One of the primary applications of compounds structurally related to "(4-benzylpiperazin-1-yl)(1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanone" is in the synthesis of new pyridine derivatives with potential antimicrobial activities. Patel, Agravat, and Shaikh (2011) reported the synthesis of 2-[N-(substitutedbenzothiazolyl)amino]pyridin-3-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanones and their derivatives, demonstrating variable and modest activity against bacteria and fungi. This highlights the compound's relevance in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Crystal Structure Analysis

The structural analysis of related compounds provides insight into their potential pharmaceutical applications. Revathi et al. (2015) detailed the crystal structure of a related adduct, showcasing the dihedral angles and intermolecular interactions that contribute to its stability and potential reactivity. This type of analysis is crucial for understanding how such compounds might interact with biological targets (Revathi et al., 2015).

Central Nervous System Receptor Affinity

Compounds with a benzylpiperazine moiety have been explored for their potential interaction with central nervous system (CNS) receptors. Beduerftig, Weigl, and Wünsch (2001) described the synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols from (S)-serine, leading to the discovery of derivatives with promising interaction with σ1-receptors. This suggests the application of such compounds in developing treatments for CNS disorders (Beduerftig, Weigl, & Wünsch, 2001).

Endocannabinoid System Modulation

Another significant area of application is the modulation of the endocannabinoid system. Morera et al. (2012) synthesized a series of benzotriazol-1-yl carboxamide scaffold bearing compounds, including benzylpiperazin-1-yl)methanones, and evaluated them as inhibitors for fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Their findings on the compounds' inhibitory activity and selectivity toward these enzymes underscore their potential in developing treatments for conditions associated with the endocannabinoid system (Morera et al., 2012).

Corrosion Inhibition

The application extends beyond pharmaceuticals into materials science, where derivatives of the compound have been investigated as corrosion inhibitors. Ma et al. (2017) studied the effectiveness of triazole derivatives as corrosion inhibitors for mild steel in acidic media, indicating the broader utility of such compounds in protecting materials from corrosion (Ma et al., 2017).

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN6O/c26-21-8-10-22(11-9-21)32-24(20-7-4-12-27-17-20)23(28-29-32)25(33)31-15-13-30(14-16-31)18-19-5-2-1-3-6-19/h1-12,17H,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRKQBPPPLNDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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